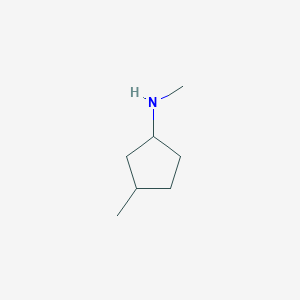

N,3-dimethylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-7(5-6)8-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMXBBBWJVWQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252854-33-4 | |

| Record name | N,3-dimethylcyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,3 Dimethylcyclopentan 1 Amine and Its Derivatives

Advanced Synthetic Pathways to the Cyclopentane (B165970) Core

The construction of the cyclopentane ring with specific substitution patterns is a foundational aspect of synthesizing N,3-dimethylcyclopentan-1-amine. Modern synthetic methods have provided a range of powerful tools to achieve this with high levels of control. ingentaconnect.com

Stereocontrolled Cyclopentane Ring Formation

The stereocontrolled synthesis of highly substituted cyclopentanes is a significant area of research. ingentaconnect.com One of the prominent strategies involves the use of cycloaddition reactions. For instance, the [3+2] cycloaddition of a transient carbon dipole with an activated olefin can forge the five-membered ring with a high degree of stereoselectivity. nih.gov Another established method is the vinylcyclopropane-cyclopentene rearrangement, which offers a stereocontrolled route to functionalized cyclopentenes. acs.org

Recent advancements have also highlighted the power of domino reactions initiated by rhodium carbenes. These cascades, reacting vinyldiazoacetates with chiral allyl alcohols, can generate cyclopentanes bearing multiple stereocenters with excellent diastereoselectivity and enantioselectivity. nih.gov This approach is particularly attractive for its efficiency, forming several new bonds and stereocenters in a single, convergent step. nih.gov

Chemo- and Regioselective Functionalization of the Ring

Once the cyclopentane core is established, the chemo- and regioselective introduction of functional groups is paramount. This allows for the precise placement of substituents like the methyl group at the 3-position. C–H functionalization has emerged as a powerful strategy, enabling the direct conversion of C–H bonds into C–C or C-heteroatom bonds. acs.org For instance, palladium-catalyzed C(sp³)–H arylation has been successfully applied to cyclobutane (B1203170) systems, guided by native tertiary alkylamine groups, a strategy that holds promise for cyclopentane analogs. acs.org

The strategic placement of directing groups can control the regioselectivity of these reactions. Carbonyl groups, for example, can serve as latent directing groups for C–H functionalization reactions on the cyclobutane ring, a concept that can be extended to cyclopentane synthesis. acs.org Furthermore, the ring-opening of donor-acceptor oxiranes with N-heteroaromatics, catalyzed by Lewis acids like Y(OTf)₃, demonstrates a method for regioselective C–C bond cleavage and functionalization that could be adapted for cyclopentane systems. rsc.org

Installation and Alkylation of the Amine Functionality

The introduction and subsequent modification of the amine group are critical steps in the synthesis of this compound.

Strategies for N-Methylation and Dialkylation

The N-methylation of amines is a common transformation in medicinal chemistry due to the profound impact of the methyl group on a molecule's biological properties. nih.gov While traditional alkylating agents like alkyl halides and dimethyl sulfate (B86663) are effective, greener alternatives are increasingly favored. nih.gov Dialkyl carbonates, for example, offer an environmentally benign route for N-alkylation, with byproducts of only methanol (B129727) and carbon dioxide. nih.gov

For the selective N-methylation of primary amines to secondary amines, and secondary to tertiary, the Eschweiler-Clarke reaction is a classic and effective method, utilizing formaldehyde (B43269) and formic acid. mdpi.com Recent developments have also introduced solid methylating agents, such as phenyl trimethylammonium iodide, which allow for highly monoselective N-methylation of amides and related structures under mild conditions. nih.gov

The following table summarizes various N-methylation strategies:

Table 1: Comparison of N-Methylation Strategies| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Alkyl Halides/Sulfates | Methyl iodide, Dimethyl sulfate | High reactivity | Toxic reagents, stoichiometric waste |

| Dialkyl Carbonates | Dimethyl carbonate (DMC) | Environmentally benign, inexpensive | Lower reactivity at moderate temperatures |

| Eschweiler-Clarke | Formaldehyde, Formic acid | Good for methylation to tertiary amines | Requires specific reaction conditions |

| Solid Methylating Agents | Phenyl trimethylammonium iodide | High monoselectivity, mild conditions | May require specific bases |

Reductive Amination Approaches in Cyclopentane Synthesis

Reductive amination is a cornerstone of amine synthesis, converting a ketone or aldehyde into an amine via an imine intermediate. wikipedia.org This one-pot reaction is highly versatile and can be used to produce primary, secondary, or tertiary amines. youtube.comyoutube.com In the context of this compound synthesis, 3-methylcyclopentanone (B121447) would serve as the ketone precursor.

The reaction typically involves the condensation of the carbonyl compound with an amine (in this case, methylamine) to form an imine, which is then reduced. researchgate.net Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. mdpi.comwikipedia.org Sodium cyanoborohydride is particularly useful for one-pot procedures as it is less reactive towards the ketone starting material, allowing for the formation of the imine before reduction. youtube.com

The reductive amination of cyclopentanone (B42830) to cyclopentylamine (B150401) has been studied extensively, with catalysts like Raney Nickel and various noble metal catalysts on supports such as Al₂O₃ being employed. researchgate.netresearchgate.netgoogle.com These studies provide a strong foundation for the development of efficient protocols for the synthesis of this compound from 3-methylcyclopentanone.

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound requires stereochemical control during the formation of the chiral centers. This can be achieved through several strategies.

One approach is the use of chiral catalysts in key bond-forming reactions. For example, palladium-catalyzed enantioselective C(sp³)–H arylation has been demonstrated on cyclopropane (B1198618) and cyclobutane systems using chiral ligands. acs.org This highlights the potential for developing similar enantioselective C–H functionalization methods for cyclopentanes.

Another strategy involves the use of chiral starting materials or auxiliaries. The rhodium-catalyzed domino reaction mentioned earlier, which utilizes chiral allyl alcohols, is a prime example of how a chiral starting material can direct the stereochemical outcome of the reaction to produce highly enantioenriched cyclopentanes. nih.gov

Furthermore, biocatalysis, employing enzymes such as imine reductases, is an emerging and powerful tool for the enantioselective synthesis of chiral amines. wikipedia.org These enzymes can exhibit high levels of stereoselectivity, offering a green and efficient route to the desired enantiomer.

The following table lists the chemical compounds mentioned in this article:

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. wikipedia.orgsigmaaldrich.com This strategy is widely employed in asymmetric synthesis. wikipedia.org Although specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the provided results, the principles of this methodology are well-established for synthesizing chiral amines. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgnih.govyale.edu For instance, oxazolidinones, popularized by David A. Evans, can be acylated and then subjected to diastereoselective alkylation reactions. wikipedia.org Similarly, pseudoephedrine and its analogue, pseudoephenamine, serve as effective chiral auxiliaries for the asymmetric alkylation of enolates, leading to the formation of enantiomerically enriched carboxylic acids, which can be further converted to amines. nih.gov The Ellman lab developed tert-butanesulfinamide, a versatile chiral reagent for the asymmetric synthesis of a wide array of amines. yale.edu The general approach involves the condensation of the chiral auxiliary with a ketone or aldehyde to form a chiral imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary yields the chiral amine. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their Applications in Amine Synthesis

| Chiral Auxiliary | Key Features | Typical Application |

|---|---|---|

| Oxazolidinones | Commercially available, highly crystalline derivatives. wikipedia.org | Diastereoselective alkylation of enolates. wikipedia.org |

| Pseudoephedrine | Derived from a natural product, both enantiomers are available. wikipedia.orgnih.gov | Asymmetric alkylation to produce chiral carboxylic acids and derivatives. nih.gov |

| tert-Butanesulfinamide | Versatile and widely used for a broad range of amines. yale.edu | Asymmetric synthesis of primary amines via addition to sulfinylimines. wikipedia.org |

Asymmetric Catalysis in Cyclopentane Amine Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. rsc.org This field has seen significant advancements, particularly in the hydrogenation of unsaturated precursors. acs.org The enantioselective synthesis of chiral amines can be achieved through the asymmetric hydrogenation of enamines or imines, catalyzed by transition metal complexes bearing chiral ligands. acs.orgyoutube.com

For the synthesis of cyclic amines, a relevant strategy is the asymmetric reduction of a corresponding enamine or imine precursor. Catalysts based on rhodium and ruthenium with chiral phosphine (B1218219) ligands like DIPAMP and BINAP are commonly used for the asymmetric hydrogenation of enamines. youtube.com Another powerful method is the CBS reduction of ketones, which can generate chiral alcohols that can be subsequently converted to amines. youtube.com Asymmetric counteranion-directed catalysis (ACDC) is an emerging concept where a chiral anion, often a phosphate, directs the stereochemical outcome of a reaction involving a cationic intermediate. wikipedia.org

Resolution of Racemic Mixtures

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization.

Enzymatic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) using columns with a chiral stationary phase can be employed to separate enantiomers.

Self-Regeneration of Stereocenters (SRS) Applications

The concept of Self-Regeneration of Stereocenters (SRS) is a sophisticated strategy in asymmetric synthesis. ethz.ch It involves the temporary creation of a new stereocenter to control the configuration of a newly formed one, followed by the removal of the temporary center. ethz.ch This methodology allows for the substitution of a substituent at a single stereogenic center without racemization. ethz.ch While specific applications of SRS for this compound are not detailed in the search results, the principle could be applied to its synthesis or derivatization. The process typically involves four steps: diastereoselective formation of a temporary stereocenter, trigonalization of the original stereocenter, diastereoselective introduction of a new substituent, and finally, removal of the temporary stereocenter. ethz.ch

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

Structural Modifications on the Cyclopentane Ring

Modifying the cyclopentane ring allows for the exploration of how changes in stereochemistry and substitution patterns affect the compound's properties. This can involve the synthesis of diastereomers or the introduction of different substituents. For example, the synthesis of trans-1,3-dimethylcyclopentane (B44218) has been reported, providing a scaffold that could be functionalized to produce analogues of this compound. nist.gov The synthesis of compounds like 3,3-dimethylcyclopentan-1-amine (B2496701) provides a constitutional isomer that can be used for comparative studies. nih.govuni.lu

Exploration of N-Substituted Variants

Varying the substituent on the nitrogen atom is a common strategy to modulate the basicity, lipophilicity, and biological activity of amines. Starting from a primary amine like 3-methylcyclopentan-1-amine, N-methylation can be achieved through methods like reductive amination. google.com This involves reacting the primary amine with formaldehyde to form an imine, which is then reduced in situ. More complex N-alkyl or N-aryl groups can be introduced via nucleophilic substitution reactions with appropriate alkyl or aryl halides. The synthesis of N,N-dimethyl-3-cyclopenten-1-amine, a related compound with a degree of unsaturation in the ring, has also been described. smolecule.com

Synthesis of Polycyclic Systems Incorporating the this compound Motif

The integration of the this compound scaffold into polycyclic frameworks represents a significant synthetic challenge, with methodologies in this specific area not being extensively documented in publicly available scientific literature. However, by examining established strategies for the synthesis of polycyclic and heterocyclic compounds, it is possible to extrapolate potential synthetic routes that could accommodate this compound or its derivatives. These approaches generally involve the strategic formation of new rings fused onto the existing cyclopentane core. Key strategies that could be theoretically applied include multicomponent reactions, annulation reactions, and intramolecular cyclizations.

Multicomponent reactions (MCRs) offer a powerful and efficient approach for the construction of complex molecular architectures in a single step from three or more starting materials. The primary amino group of this compound could serve as a key reactive handle in MCRs designed to build fused heterocyclic rings. For instance, a one-pot, four-component reaction could theoretically be employed to synthesize novel pyridine (B92270) derivatives fused to the cyclopentane ring. nih.gov In a hypothetical scenario, a mixture of an aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) could react with a derivative of this compound to form a fused pyridine system. nih.gov The general mechanism for such transformations often involves an initial Knoevenagel condensation, followed by a Michael addition of an enamine intermediate and subsequent cyclization and aromatization to yield the fused pyridine. rsc.org The use of microwave irradiation has been shown to accelerate these types of reactions, often leading to higher yields and shorter reaction times. nih.gov

Another viable strategy for constructing polycyclic systems is through annulation reactions, where a new ring is formed on an existing one. For instance, a fused pyridine ring could potentially be constructed onto the this compound framework. One established method for pyridine synthesis involves the reaction of β-dicarbonyl compounds with α,β-unsaturated aldehydes and an amine source, often catalyzed by a Lewis acid. researchgate.net By adapting this methodology, a suitably functionalized derivative of this compound could act as the amine component, leading to the formation of a fused pyridinyl system.

Intramolecular cyclization reactions represent a further avenue for the synthesis of polycyclic compounds containing the this compound motif. This would require initial functionalization of the amine to introduce a reactive group capable of cyclizing onto another part of the molecule. For example, if the nitrogen atom is part of an N-aryl amide, intramolecular cyclization could potentially lead to the formation of fused oxindole (B195798) structures. rsc.org Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have also been employed to create aza[3.1.0]bicycles from vinyl cyclopropanecarboxamides, a strategy that could be conceptually adapted. nih.gov

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are important polycyclic alkaloid structures. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org To apply this to this compound, the amine would need to be tethered to an appropriate aromatic or heteroaromatic group (like an indole (B1671886) or phenyl ring) at the β-position relative to the amino group. The subsequent cyclization would then form a new ring fused to the aromatic system, with the N,3-dimethylcyclopentyl group acting as a substituent on the newly formed heterocyclic ring.

Similarly, the Diels-Alder reaction, a powerful tool for forming six-membered rings, could be envisioned for constructing polycyclic systems. libretexts.orglibretexts.org In a hypothetical scenario, a derivative of this compound could be modified to act as either the diene or the dienophile. For instance, if the cyclopentane ring contains a diene moiety, it could react with a dienophile to form a bicyclic adduct, which would constitute a polycyclic system incorporating the original cyclopentane ring. The stereochemistry of the Diels-Alder reaction is well-defined, often favoring the formation of the endo product under kinetic control. masterorganicchemistry.com

While direct and specific examples of these synthetic strategies applied to this compound are not readily found in the literature, the principles of these well-established reactions provide a conceptual framework for the future design and synthesis of novel polycyclic systems incorporating this particular chemical motif. The development of such methodologies would be of interest for creating new chemical entities with potential applications in medicinal chemistry and materials science.

Stereochemical Investigations of N,3 Dimethylcyclopentan 1 Amine

Conformational Analysis of the Cyclopentane (B165970) Ring and Amine Substituents

A complete conformational analysis would require detailed energetic and geometric data for the various possible arrangements of the atoms in N,3-dimethylcyclopentan-1-amine.

Theoretical and Spectroscopic Approaches to Conformational Preferences

There is a lack of published studies employing theoretical methods, such as ab initio or density functional theory (DFT) calculations, to determine the preferred conformations of the cis- and trans-isomers of this compound. Similarly, detailed spectroscopic investigations, including variable-temperature NMR spectroscopy or rotational spectroscopy, which would provide experimental evidence for the dominant conformers and the energetic barriers between them, have not been reported for this specific compound.

Inversion Dynamics of the Nitrogen Atom

The inversion of the nitrogen atom in amines is a fundamental process with a characteristic energy barrier. However, specific studies measuring or calculating the rate and energy barrier of nitrogen inversion in this compound are absent from the scientific literature. Such an investigation would be crucial to understanding the dynamic stereochemistry of the amine group in this molecule.

Diastereoselectivity in Synthetic Transformations

The synthesis of this compound can theoretically lead to different diastereomers (cis and trans). A detailed discussion of diastereoselectivity would require specific examples from the literature.

Control of Relative Stereochemistry During Ring Formation

While numerous methods exist for the stereocontrolled synthesis of substituted cyclopentanes, there are no prominent, published synthetic routes that specifically detail the diastereoselective formation of the this compound ring system with a focus on controlling the relative stereochemistry of the methyl and amino groups.

Diastereoselective Reactions Involving the Amine Group

Similarly, there is a lack of reported studies on diastereoselective reactions where the existing stereocenters of this compound influence the stereochemical outcome of reactions at the amine group.

Enantioselectivity and Chiral Purity Determination

For a chiral molecule like this compound, understanding its enantioselective synthesis and the methods to determine its enantiomeric purity is critical. However, specific literature on these aspects is not available. This includes a lack of reported methods for the enantioselective synthesis of specific stereoisomers of this compound or established analytical techniques, such as chiral chromatography, for the separation and quantification of its enantiomers.

Methodologies for Enantiomeric Excess (ee) Determination

The enantiomeric excess of a chiral compound is a measure of its purity, indicating the degree to which one enantiomer is present in excess of the other. Several analytical techniques can be employed for the determination of the ee of chiral amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for ee determination, often requiring the use of a chiral auxiliary. Chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to convert the enantiomers into diastereomers, which are distinguishable by NMR.

Chiral Derivatizing Agents (CDAs): The amine functional group of this compound can be reacted with a chiral reagent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form diastereomeric amides. The differing chemical environments of the protons or other NMR-active nuclei in the resulting diastereomers lead to separate signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL), can be added to the NMR sample. rsc.orgacs.org The CSA forms transient diastereomeric complexes with the enantiomers of this compound, leading to chemical shift non-equivalence. This allows for the quantification of each enantiomer by integrating the respective signals in the ¹H or ¹⁹F NMR spectrum. rsc.orgacs.org

Illustrative Data for ee Determination by ¹H NMR with a Chiral Solvating Agent

| Enantiomer | Chemical Shift (ppm) of N-H Proton | Integral | Calculated ee (%) |

| (1R,3R/1S,3S) | 7.25 | 1.0 | 50 |

| (1R,3S/1S,3R) | 7.28 | 0.5 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcome of an NMR experiment for ee determination.

Chiral Chromatography

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the determination of enantiomeric excess. yakhak.org These techniques utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation.

Chiral Gas Chromatography (GC): For volatile amines like this compound, chiral GC is a suitable method. Cyclodextrin-based CSPs are commonly employed for the separation of chiral amines. chromatographyonline.comgcms.czgcms.czresearchgate.net The enantiomers exhibit different retention times on the chiral column, and the ee can be calculated from the relative peak areas in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for the enantiomeric analysis of a broad range of compounds. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of chiral amines. yakhak.orgscirp.orgnih.gov The enantiomers are separated based on their differential interactions with the chiral stationary phase, and the ee is determined by comparing the peak areas of the eluted enantiomers.

Chiral Separation Techniques

The separation of the enantiomers of this compound, a process known as chiral resolution, is essential for obtaining enantiomerically pure compounds.

Preparative Chiral Chromatography

Both chiral GC and HPLC can be scaled up for preparative separations to isolate individual enantiomers.

Preparative Chiral HPLC: This is a common method for obtaining pure enantiomers in larger quantities. The racemic mixture is repeatedly injected onto a preparative chiral column, and the fractions corresponding to each enantiomer are collected.

Preparative Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for preparative chiral separations. nih.govselvita.comamericanpharmaceuticalreview.comchiraltech.comyoutube.com It uses supercritical carbon dioxide as the main mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster and more efficient separations with reduced solvent consumption. chiraltech.com

Illustrative Data for Preparative Chiral HPLC Separation

| Enantiomer | Retention Time (min) | Purity (%) |

| Enantiomer 1 | 12.5 | >99 |

| Enantiomer 2 | 15.2 | >99 |

Note: The data in this table is hypothetical and illustrates the potential outcome of a preparative chiral HPLC separation.

Classical Resolution via Diastereomeric Salt Formation

A traditional and often effective method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid, to form a mixture of diastereomeric salts. wikipedia.orgrsc.orglibretexts.orglibretexts.org These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of molecules.

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For N,3-dimethylcyclopentan-1-amine, DFT calculations, likely employing functionals like B3LYP with a basis set such as 6-31G* or higher, would be used to determine the molecule's most stable three-dimensional structure. nih.govnih.gov These calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Given the stereocenters at C1 and C3, DFT would be applied to calculate the relative energies of the different stereoisomers (e.g., (1R,3R), (1S,3S), (1R,3S), (1S,3R)) and their respective conformers. The electronic structure analysis would yield properties like the distribution of electron density, Mulliken atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Lowest Energy Conformer of (1R,3S)-N,3-dimethylcyclopentan-1-amine

| Parameter | Value |

|---|---|

| C1-N Bond Length (Å) | 1.475 |

| C1-C2 Bond Length (Å) | 1.545 |

| C3-C(methyl) Bond Length (Å) | 1.540 |

| N-C(methyl) Bond Length (Å) | 1.468 |

| C2-C1-N Bond Angle (°) | 111.5 |

| C1-N-C(methyl) Bond Angle (°) | 112.0 |

| C2-C3-C4-C5 Dihedral Angle (°) | -23.5 |

A significant application of quantum mechanical calculations is the prediction of spectroscopic data. Following a geometry optimization, frequency calculations are typically performed. These calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. The results are instrumental in interpreting experimental infrared (IR) and Raman spectra. For this compound, theoretical vibrational frequencies would be calculated for its lowest energy conformers. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing a powerful tool for structural elucidation by comparing theoretical values with experimental data. mdpi.com

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) | 2960-2850 | C-H stretching (methyl and cyclopentyl) |

| δ(CH₂) | 1465 | CH₂ scissoring |

| ν(C-N) | 1150 | C-N stretching |

| Ring Puckering | ~200 | Cyclopentane (B165970) ring vibration |

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding chemical reactivity. acs.org For reactions involving this compound, such as nucleophilic substitution or addition, computational methods can identify the structures of the transition states. nih.govims.ac.jp A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. mit.edu

By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This provides insight into the reaction rate. Methods like the Nudged Elastic Band (NEB) or intrinsic reaction coordinate (IRC) calculations can be used to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. nih.gov Such analyses are fundamental to understanding reaction mechanisms and stereochemical outcomes. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are better suited for exploring the conformational flexibility and interactions of larger systems over time.

The cyclopentane ring is not planar but exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "twist" (or "half-chair"), with two atoms out of the plane on opposite sides. libretexts.orgyoutube.comyoutube.com For this compound, the substituents will influence the relative energies of these conformers.

Molecular dynamics (MD) simulations can be used to explore the conformational energy landscape of the molecule. By simulating the motion of the atoms over time, MD can reveal the dynamic interconversion between different envelope and twist conformations, a process known as pseudorotation. researchgate.net This analysis helps in understanding the flexibility of the ring and the conformational preferences of the methyl and amine substituents, which can be crucial for its interactions with other molecules. sapub.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). researchgate.net In a hypothetical scenario, this compound could be modeled as a ligand to understand its general binding characteristics. The flexibility of the ligand is a critical factor in these simulations. elifesciences.orgresearchgate.net

The conformational landscape explored through MD simulations provides a set of relevant structures that can be used in docking studies. This "ensemble docking" approach can provide a more realistic picture of the binding process. nih.gov The amine group, which can be protonated and act as a hydrogen bond donor, and the hydrophobic cyclopentyl backbone are key features that would be analyzed in these models to predict binding affinity and orientation within a generic binding pocket. researchgate.netnih.gov

N,3 Dimethylcyclopentan 1 Amine As a Chemical Entity in Reaction Design

Role as a Ligand in Catalysis

Catalytic Applications in Asymmetric Transformations

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective formation of complex chemical bonds. Chiral amines and their derivatives frequently serve as essential ligands for transition metals, inducing asymmetry in reactions and affording enantiomerically enriched products. These ligands can coordinate to the metal center, influencing its electronic properties and creating a chiral environment that directs the stereochemical outcome of the catalytic cycle.

Despite the potential for N,3-dimethylcyclopentan-1-amine to serve as a chiral ligand, a comprehensive search of scientific databases and chemical literature yields no specific examples of its application in transition metal-catalyzed reactions. The steric and electronic properties endowed by the two methyl groups could theoretically modulate the reactivity and selectivity of a metallic catalyst. However, there are no published studies detailing the synthesis of metal complexes with this ligand or their subsequent use in catalytic processes such as hydrogenation, cross-coupling, or C-H activation. The potential of this compound in this significant field of chemistry remains unexplored.

Table 1: Documented Applications of this compound in Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Ligand Role | Reported Yield (%) | Enantiomeric Excess (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Application as a Reagent or Auxiliary in Organic Synthesis

Beyond its potential as a ligand, this compound could also function as a reagent or a chiral auxiliary in organic synthesis. Chiral amines are often employed to introduce stereocenters, which can then be transferred to a substrate. As a chiral auxiliary, the amine would be temporarily incorporated into a reactant molecule to direct the stereoselective course of a subsequent reaction, after which it would be cleaved and recovered.

Use in Chiral Resolution Techniques

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the synthesis of enantiopure compounds, particularly for pharmaceutical applications. One common method involves the use of a chiral resolving agent, such as a chiral amine, which reacts with the racemic mixture to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques like crystallization or chromatography.

While the principle of using chiral amines for resolution is well-established, there is no specific documentation of this compound being used for this purpose. The successful application of an amine as a resolving agent depends on its ability to form stable, easily separable diastereomeric salts or derivatives with the target compound. The stereochemical and physical properties of the diastereomers formed with this compound have not been reported in the scientific literature.

Table 2: Application of this compound in Chiral Resolution

| Racemic Compound Resolved | Diastereomer Type | Separation Method | Outcome | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Participation in Mechanistic Probes

Understanding the mechanism of a chemical reaction is crucial for its optimization and broader application. Isotopically labeled compounds or molecules with specific structural features can be used as "mechanistic probes" to elucidate reaction pathways. The defined stereochemistry and substitution pattern of this compound could potentially make it a useful tool for studying the mechanisms of certain amine-involved reactions. For instance, its behavior in a reaction could provide insights into the steric and electronic demands of the transition state.

However, a review of the literature indicates that this compound has not been employed as a mechanistic probe in any published studies. Its synthesis and subsequent use to interrogate reaction mechanisms, such as those of rearrangements, cycloadditions, or nucleophilic substitutions, have not been documented. Consequently, there are no research findings to report regarding its participation in elucidating chemical reaction mechanisms.

Table 3: Use of this compound as a Mechanistic Probe

| Reaction Studied | Mechanistic Aspect Investigated | Findings | Reference |

| Data Not Available | Data Not Available | Data Not Available | N/A |

Mechanistic Studies of Reactions Involving N,3 Dimethylcyclopentan 1 Amine

Amine Reactivity and Reaction Pathways

The reactivity of N,3-dimethylcyclopentan-1-amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.

Nucleophilic Properties of the Amine

As a secondary amine, this compound is a potent nucleophile. fiveable.mechemguide.co.uk Its nucleophilicity is generally greater than that of primary amines due to the electron-donating effect of the two alkyl groups (the methyl group and the cyclopentyl group) attached to the nitrogen, which increases the electron density on the nitrogen atom. fiveable.me However, the steric hindrance around the nitrogen atom, influenced by the cyclopentyl ring and the methyl group, can modulate its reactivity towards electrophiles. fiveable.me

The nucleophilic character of this compound allows it to participate in a variety of substitution and addition reactions. For instance, in reactions with alkyl halides, it can act as a nucleophile to form a quaternary ammonium (B1175870) salt. pressbooks.pub The rate of such reactions is dependent on the structure of the electrophile, with less sterically hindered electrophiles reacting more readily.

To illustrate the effect of amine structure on nucleophilicity, the following table presents a hypothetical comparison of reaction rates for the nucleophilic substitution of a primary alkyl halide with different amines.

Table 1: Hypothetical Relative Reaction Rates for the SN2 Reaction of Various Amines with a Primary Alkyl Halide

| Amine | Structure | Class | Expected Relative Rate |

|---|---|---|---|

| Methylamine | CH₃NH₂ | Primary | 1 |

| This compound | C₇H₁₅N | Secondary | >1 (enhanced by electron donation, moderated by sterics) |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | <1 (significant steric hindrance) |

Elimination Reactions

The basicity of this compound allows it to act as a base in elimination reactions. However, for the amine itself to undergo elimination, it must first be converted into a better leaving group. pressbooks.publibretexts.org A common method for this is the Hofmann elimination, which involves the exhaustive methylation of the amine with an excess of methyl iodide to form a quaternary ammonium salt. pressbooks.pubfiveable.me This salt, when treated with a strong base like silver oxide, undergoes an E2 elimination to form an alkene. pressbooks.publibretexts.org

The regioselectivity of the Hofmann elimination is governed by the "Hofmann rule," which predicts that the major product will be the least substituted alkene. pressbooks.publibretexts.org This is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which makes the abstraction of a proton from the less sterically hindered beta-carbon more favorable. pressbooks.pub In the case of N,3-dimethylcyclopentan-1-ammonium hydroxide, the elimination would likely yield 3-methyl-1-methylenecyclopentane as the major product.

Intramolecular Rearrangements and Cyclizations

The structure of this compound, with its amine functionality and cyclopentane (B165970) ring, offers the potential for intramolecular reactions under specific conditions. While there is a lack of specific studies on this compound, related systems suggest that intramolecular cyclizations of amino-containing molecules can be induced. nih.govmdpi.comfrontiersin.org For instance, if the cyclopentane ring were to contain a suitable electrophilic center, the amine could act as an intramolecular nucleophile, leading to the formation of a bicyclic product. The feasibility of such a reaction would depend on the ring strain of the resulting bicyclic system and the reaction conditions employed.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of N,3-dimethylcyclopentan-1-amine is a prerequisite for its broader investigation and application. While established methods for amine synthesis, such as reductive amination, are likely applicable, future research is expected to focus on more advanced and sustainable methodologies.

One promising avenue is the development of asymmetric synthetic routes to access specific stereoisomers of this compound. This could involve the use of chiral catalysts or auxiliaries in the key bond-forming steps. For instance, the asymmetric reductive amination of 3-methylcyclopentanone (B121447) with methylamine, employing a chiral catalyst, could provide enantiomerically enriched products.

Furthermore, the application of modern synthetic techniques, such as C-H activation, could offer more direct and atom-economical routes. The targeted functionalization of a cyclopentane (B165970) ring followed by amination represents a sophisticated approach that could be explored. The development of novel catalysts for such transformations remains an active area of research.

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational studies can provide valuable insights into its conformational landscape, electronic properties, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be employed to determine the relative stabilities of the different stereoisomers and conformers of this compound. Such studies can also elucidate the transition states of reactions involving this amine, providing a deeper understanding of its reactivity. Molecular dynamics simulations could be used to model the behavior of this compound in different solvent environments or its binding to biological targets or catalyst active sites.

A key area of future computational work will be the rational design of catalysts and other functional molecules based on the this compound scaffold. By modeling the interactions of its derivatives with metal centers or substrates, researchers can predict which modifications are most likely to lead to improved catalytic activity or desired biological effects.

Table 1: Hypothetical Computational Parameters for this compound Stereoisomers

| Parameter | (1R,3R)-isomer | (1S,3S)-isomer | (1R,3S)-isomer | (1S,3R)-isomer | Method |

| Relative Energy (kcal/mol) | 0.00 | 0.00 | +1.2 | +1.2 | DFT (B3LYP/6-31G) |

| Dipole Moment (Debye) | 1.5 | 1.5 | 1.8 | 1.8 | DFT (B3LYP/6-31G) |

| N-H Bond Dissociation Energy (kcal/mol) | 95 | 95 | 94 | 94 | DFT (B3LYP/6-31G) |

| Proton Affinity (kcal/mol) | 225 | 225 | 228 | 228 | DFT (B3LYP/6-31G) |

This table presents hypothetical data for illustrative purposes.

Exploration of this compound and its Derivatives in New Chemical Catalysis Systems

The structural features of this compound, particularly its chirality and the presence of a secondary amine, make it an attractive candidate for use in catalysis. Future research is likely to explore its application as a ligand in asymmetric catalysis or as an organocatalyst.

Derivatives of this compound could be synthesized to chelate with transition metals, forming chiral catalysts for a variety of transformations, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The cyclopentyl backbone provides a rigid scaffold that can effectively transfer chiral information to the catalytic center.

In the realm of organocatalysis, this compound could be utilized in enamine and iminium ion catalysis, similar to other well-established cyclic secondary amines like proline. The specific stereochemistry of the methyl groups on the cyclopentane ring could offer unique selectivity in certain reactions.

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes. The synthesis and application of this compound are well-suited for integration with modern technologies like flow chemistry.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.govsci-hub.semdpi.comrsc.org The synthesis of this compound via reductive amination, for example, could be adapted to a continuous flow process, potentially leading to higher yields and purity. cetjournal.it The use of immobilized catalysts or reagents in packed-bed reactors could further enhance the sustainability of the process by allowing for catalyst recycling and minimizing waste. nih.govcetjournal.it

Future research will likely focus on developing integrated flow processes that not only synthesize this compound but also use it in subsequent catalytic reactions in a continuous manner. This approach aligns with the goals of process intensification and the development of more efficient and environmentally friendly chemical manufacturing.

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | Readily scalable |

| Safety | Potential for thermal runaway | Enhanced temperature control |

| Product Purity | Variable, may require extensive purification | Often higher purity |

| Process Control | Manual or semi-automated | Fully automated |

This table presents a hypothetical comparison to illustrate the potential benefits of flow chemistry.

Q & A

Basic: What are the most reliable synthetic routes for N,3-dimethylcyclopentan-1-amine in academic research?

Methodological Answer:

A common approach involves alkylation of cyclopentanamine derivatives. For example:

- Step 1: React cyclopentanamine with methyl iodide in the presence of a base (e.g., potassium carbonate) to introduce the methyl group at the nitrogen position .

- Step 2: For substitution at the 3-position, use regioselective alkylation or Friedel-Crafts-like strategies with appropriate protecting groups to avoid over-alkylation.

- Step 3: Purify the product via crystallization or chromatography. Industrial-scale methods, such as continuous flow reactors, can be adapted for lab-scale synthesis to improve yield and purity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Combine spectroscopic and computational techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm methyl group positions and cyclopentane ring conformation. For example, methyl groups on nitrogen and carbon-3 will show distinct splitting patterns .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., expected for : 128.14).

- Infrared (IR) Spectroscopy: Identify amine N-H stretches (3300–3500 cm) and C-N vibrations .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from variations in assay conditions or impurities. To address this:

- Reproducibility Checks: Standardize biological assays (e.g., receptor-binding studies) using controls like N,1-dimethylcyclopentan-1-amine hydrochloride, which has documented interactions with neurotransmitter receptors .

- Purity Validation: Use HPLC (>98% purity) and quantify trace impurities (e.g., unreacted starting materials) via GC-MS .

- Computational Modeling: Perform molecular docking studies to predict binding affinities and compare with experimental results. Tools like AutoDock Vina can clarify discrepancies between in vitro and in silico data .

Advanced: How can researchers optimize reaction conditions for asymmetric synthesis of this compound enantiomers?

Methodological Answer:

Leverage chiral catalysts and controlled conditions:

- Catalyst Selection: Use enantiopure ligands (e.g., BINAP) with palladium or ruthenium catalysts to induce chirality during alkylation .

- Temperature Control: Maintain reactions at –20°C to minimize racemization.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance stereoselectivity.

- Monitoring: Track enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Follow hazard guidelines for aliphatic amines:

- Ventilation: Use fume hoods to avoid inhalation (amine vapors can irritate mucous membranes).

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management: Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .

- Storage: Keep in airtight containers under nitrogen to prevent oxidation .

Advanced: What computational tools predict the physicochemical properties of this compound?

Methodological Answer:

Use quantum mechanical and cheminformatics approaches:

- Software: Gaussian (DFT calculations) for optimizing geometry and predicting (amine basicity).

- Databases: PubChem (experimental data for analogous compounds, e.g., logP, solubility) .

- Collision Cross-Section (CCS) Analysis: Predict CCS values for ion mobility spectrometry using tools like MOBCAL .

Basic: How to design a stability study for this compound under varying pH conditions?

Methodological Answer:

- Buffer Preparation: Create solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).

- Incubation: Store samples at 25°C and 40°C for 1–4 weeks.

- Analysis: Monitor degradation via LC-MS and quantify intact compound using calibration curves.

- Key Metrics: Calculate half-life () and identify degradation products (e.g., oxidation to nitroxides) .

Advanced: How can researchers investigate this compound’s role as a ligand in catalytic systems?

Methodological Answer:

- Coordination Studies: Use UV-Vis and EPR spectroscopy to study metal-ligand interactions (e.g., with Cu or Pd).

- Catalytic Testing: Evaluate performance in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) with other amines like N1,N1-dimethylcyclopentane-1,3-diamine .

- X-ray Crystallography: Resolve ligand-metal complex structures to confirm binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.